Bienvenue dans la boutique en ligne BenchChem!

Levodopa sodium

DMSO solubility stock solution preparation in vitro assays

Levodopa sodium (CAS 63302-01-2), the monosodium salt of L-3,4-dihydroxyphenylalanine, is a dopamine precursor used extensively in preclinical Parkinson's disease and neuropathic pain research. As a salt form of the gold-standard antiparkinsonian agent levodopa (free base, CAS 59-92-7), it retains the core pharmacological mechanism—crossing the blood-brain barrier via the large neutral amino acid transporter and undergoing decarboxylation to dopamine within the central nervous system.

Molecular Formula C9H11NNaO4
Molecular Weight 220.18 g/mol
Cat. No. B14748367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevodopa sodium
Molecular FormulaC9H11NNaO4
Molecular Weight220.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O.[Na]
InChIInChI=1S/C9H11NO4.Na/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5;/h1-2,4,6,11-12H,3,10H2,(H,13,14);/t6-;/m0./s1
InChIKeyBDARLFNIXLYGPC-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Levodopa Sodium for Research Procurement: Compound Identity, Class Context, and Key Selection Drivers


Levodopa sodium (CAS 63302-01-2), the monosodium salt of L-3,4-dihydroxyphenylalanine, is a dopamine precursor used extensively in preclinical Parkinson's disease and neuropathic pain research [1]. As a salt form of the gold-standard antiparkinsonian agent levodopa (free base, CAS 59-92-7), it retains the core pharmacological mechanism—crossing the blood-brain barrier via the large neutral amino acid transporter and undergoing decarboxylation to dopamine within the central nervous system [2]. The sodium salt variant occupies a specific niche in the research supply chain: it is not a clinically marketed form but rather a tool compound formulated to address solubility and handling limitations of the free base in laboratory settings. Procurement decisions involving this compound require differentiation from the free base, soluble ester prodrugs (melevodopa, etilevodopa, foslevodopa), and other dopamine receptor agonists that may be considered as alternatives for experimental study designs.

Why Generic Levodopa Substitution Fails: Critical Solubility, Purity, and Formulation Distinctions for Levodopa Sodium Procurement


Levodopa-based compounds are not interchangeable in research settings because the salt form, counterion identity, and resulting physicochemical properties directly govern experimental feasibility and reproducibility. The free base (CAS 59-92-7) exhibits water solubility of only 0.99–1.65 mg/mL at 25 °C and is described as insoluble in dimethyl sulfoxide (DMSO) [1], severely constraining the preparation of concentrated stock solutions required for in vitro dose-response assays or in vivo pharmacokinetic studies. Ester prodrugs such as melevodopa (250-fold more water-soluble) and foslevodopa (>100-fold more soluble) overcome solubility barriers but introduce enzymatic hydrolysis as a rate-limiting step with species- and tissue-dependent kinetics that complicate pharmacokinetic modeling and confound interpretation of pharmacodynamic endpoints [2]. The sodium salt form addresses a distinct gap: it provides quantifiably enhanced DMSO solubility relative to the free base without introducing a prodrug moiety, thereby preserving direct pharmacological activity while enabling robust solution preparation for preclinical workflows. These differences in solubility profile, purity grade availability, and formulation compatibility preclude the assumption that any levodopa source or form can substitute for another without altering experimental outcomes.

Levodopa Sodium Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for Informed Compound Selection


DMSO Solubility: Levodopa Sodium vs. Levodopa Free Base—A Critical Distinction for In Vitro Stock Solution Preparation

A fundamental limitation of levodopa free base (CAS 59-92-7) is its poor solubility in dimethyl sulfoxide (DMSO), the most common solvent for preparing compound stock solutions in cell-based and biochemical assays. The free base is characterized as 'insoluble in DMSO' or below 1 mg/mL at 25 °C across multiple independent vendor datasheets . In contrast, levodopa sodium (CAS 63302-01-2) demonstrates DMSO solubility of 10 mM, corresponding to approximately 2.19 mg/mL, as reported in the Hycultec GmbH product specification sheet [1]. This represents a measurable improvement in a key laboratory solvent that is essential for preparing concentrated stock solutions used in dilution series for IC50 determinations, receptor binding assays, and cell viability experiments.

DMSO solubility stock solution preparation in vitro assays

Purity Grade Availability: Levodopa Sodium at 99.95% vs. Standard Free Base Grade for Sensitive Analytical and Bioassay Applications

The purity of tool compounds directly affects assay signal-to-noise ratios, the reliability of structure-activity relationship interpretation, and batch-to-batch reproducibility. MedChemExpress catalogs levodopa sodium (Cat. No. HY-N0304A) with a certified purity of 99.95% as determined by HPLC . Typical levodopa free base products are supplied at ≥98% purity (HPLC) . While both specifications are acceptable for many applications, the 99.95% grade represents approximately a 40-fold reduction in the maximum allowable impurity burden (0.05% vs. 2.0% total impurities), which becomes material in highly sensitive assay systems such as electrophysiology recordings, mass spectrometry-based metabolomics, and low-concentration dose-response experiments where trace contaminants can distort results.

compound purity HPLC grade bioassay reproducibility

In Vivo Efficacy Benchmarking: Quantified Dose-Response of Levodopa Sodium in Neuropathic Pain Models vs. Alternative Dopaminergic Agents

Levodopa sodium has been directly evaluated in a well-controlled, peer-reviewed preclinical study using the chronic constriction injury model of neuropathic pain in Sprague-Dawley rats. Park et al. (2013) administered oral levodopa sodium at doses of 10, 30, 50, 70, and 100 mg/kg and quantified the percentage of maximal possible effect (%MPE) for reversal of tactile allodynia, cold allodynia, and heat allodynia [1]. The study demonstrated dose-dependent efficacy with peak %MPE values reaching statistically significant levels (p<0.05 to p<0.0001 vs. vehicle) across all three sensory modalities, and notably documented an absence of observable side effects at all doses tested [1]. This provides a quantitative efficacy benchmark for levodopa sodium that can be directly compared with alternative dopaminergic tool compounds (e.g., pramipexole, ropinirole) evaluated in the same or comparable pain models.

in vivo pharmacology anti-allodynic dose-response neuropathic pain model

Solubility-Enhanced Prodrugs as Research Alternatives: Quantitative Solubility Comparison of Melevodopa and Foslevodopa vs. Levodopa Sodium

Two soluble prodrugs—melevodopa (levodopa methyl ester) and foslevodopa (levodopa phosphate ester)—are often considered as alternatives to levodopa sodium for in vivo studies requiring high aqueous solubility. Melevodopa exhibits approximately 250-fold higher water solubility than levodopa in tablet form [1], while foslevodopa/foscarbidopa formulations demonstrate >100-fold solubility enhancement relative to the parent compounds, enabling continuous subcutaneous infusion [2]. However, these are prodrugs that require enzymatic or chemical hydrolysis to release active levodopa. The hydrolysis kinetics of melevodopa by intestinal and plasma esterases, and of foslevodopa by alkaline phosphatases, introduce rate-limiting steps with tissue- and species-dependent variability that can confound pharmacokinetic-pharmacodynamic (PK-PD) correlations [1]. Levodopa sodium, as the active sodium salt rather than a prodrug, bypasses the hydrolysis step entirely, providing direct pharmacological activity upon dissolution and absorption without reliance on host enzymatic conversion. This distinction is critical when experimental objectives require unambiguous PK-PD modeling or when comparing results across species with divergent esterase or phosphatase activity profiles.

prodrug solubility pharmacokinetics melevodopa foslevodopa

Molecular Weight and Molar Equivalence Correction: Calculation-Based Differentiation for Dosing Accuracy

A practical distinction that is frequently overlooked in procurement is the difference in molecular weight between levodopa sodium (219.17 g/mol, C9H10NNaO4) and levodopa free base (197.19 g/mol, C9H11NO4) . The sodium salt contains approximately 11.1% more mass per mole due to the sodium counterion. Consequently, when preparing equimolar doses for in vivo studies, 111 mg of levodopa sodium must be weighed to deliver the equivalent molar amount of active levodopa moiety provided by 100 mg of the free base. Failure to apply this correction results in a systematic under-dosing error of approximately 10% if the two forms are interchanged on a mass-equivalent basis without accounting for molecular weight difference. While this correction is straightforward, it is a source of avoidable experimental error that distinguishes procurement of the sodium salt from the free base at the practical level of daily laboratory operations.

molecular weight correction dosing accuracy molar equivalence

Oral Bioavailability and Brain Penetration: Levodopa Sodium Retains the Core Pharmacological Property of Blood-Brain Barrier Transport

A critical consideration when selecting a dopaminergic tool compound is whether it can cross the blood-brain barrier (BBB) after systemic administration. Multiple authoritative supplier datasheets and review literature confirm that levodopa sodium, like the free base, is orally active and is transported across the BBB via the large neutral amino acid transporter (LAT1), where it is subsequently decarboxylated to dopamine within dopaminergic neurons [1]. This property distinguishes levodopa and its salt forms from dopamine itself (which cannot cross the BBB) and from peripherally restricted dopamine receptor agonists that do not achieve meaningful CNS exposure. The sodium salt form does not alter this fundamental pharmacokinetic property; the active pharmaceutical moiety (levodopa) is liberated upon dissolution and behaves identically to free base-derived levodopa in terms of BBB transport.

blood-brain barrier oral bioavailability LAT1 transporter CNS penetration

Levodopa Sodium: Evidence-Backed Application Scenarios for Preclinical Research Procurement


In Vitro Pharmacological Profiling Requiring DMSO-Soluble Dopamine Precursor

When designing concentration-response experiments in cell lines (e.g., SH-SY5Y neuroblastoma, primary dopaminergic neurons) or biochemical assays (e.g., aromatic L-amino acid decarboxylase activity assays), the DMSO solubility of levodopa sodium at 10 mM enables preparation of standardized stock solutions that the DMSO-insoluble free base cannot achieve [1]. This scenario applies to any assay platform—including fluorescence-based high-throughput screening, calcium imaging, and multi-electrode array electrophysiology—where consistent compound delivery in a DMSO vehicle is standard practice. The ultra-high purity grade (99.95%) further supports applications requiring minimal interference from trace impurities, such as mass spectrometry-based dopamine quantification or sensitive biosensor measurements .

In Vivo Neuropathic Pain and Parkinson's Disease Efficacy Studies with Validated Dosing Regimens

For preclinical studies employing the chronic constriction injury (CCI) model of neuropathic pain or the MPTP/6-OHDA rodent and primate models of Parkinson's disease, levodopa sodium is supported by published dose-response data demonstrating efficacy across a 10–100 mg/kg oral dose range without observable side effects [2]. The availability of this peer-reviewed dataset allows investigators to reference validated dosing protocols when preparing IACUC applications, calculating group sizes for power analysis, and benchmarking experimental outcomes against published positive controls. The molecular weight correction factor of 1.111 must be applied when translating doses from free base literature to sodium salt preparations .

Comparative Pharmacokinetic-Pharmacodynamic Studies Unconfounded by Prodrug Hydrolysis Kinetics

When the research objective is to establish direct PK-PD relationships for levodopa without the confound of variable prodrug activation rates, levodopa sodium is preferred over ester prodrugs such as melevodopa or etilevodopa. These prodrugs introduce species- and tissue-dependent esterase hydrolysis as a rate-limiting step that can vary with age, disease state, and co-administered drugs—adding unwanted variance to PK-PD models [3]. Levodopa sodium, by contrast, delivers the active moiety directly upon dissolution without requiring enzymatic conversion, yielding cleaner pharmacokinetic data. In scenarios where aqueous solubility for continuous infusion is the overriding requirement, foslevodopa (>100-fold solubility) should be considered instead, with the understanding that alkaline phosphatase-dependent activation kinetics must be characterized in the experimental system [4].

CNS-Targeted Dopamine Augmentation in Freely Moving Animal Paradigms

For behavioral neuroscience studies requiring systemic administration followed by assessment of central dopaminergic tone—including open-field locomotion, rotarod performance, and in vivo microdialysis or fast-scan cyclic voltammetry in freely moving rodents—levodopa sodium provides the essential property of blood-brain barrier penetration via LAT1-mediated transport . Unlike dopamine itself, which must be delivered via intracerebroventricular or intrastriatal infusion, levodopa sodium can be administered orally or intraperitoneally, preserving natural behavior and avoiding surgical confounds inherent to central cannulation approaches. This scenario leverages the compound's well-established CNS bioavailability to enable experimental designs that maintain ecological validity in behavioral endpoints [2].

Quote Request

Request a Quote for Levodopa sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.